molecular formula C7H8F2N2O2 B2841111 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid CAS No. 1959555-42-0

4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2841111
CAS No.: 1959555-42-0
M. Wt: 190.15
InChI Key: RCQIFUSKXQAHKA-UHFFFAOYSA-N
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Description

4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H8F2N2O2 It is characterized by the presence of a pyrazole ring and two fluorine atoms attached to the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid typically involves the reaction of pyrazole derivatives with fluorinated butanoic acid precursors. One common method involves the use of 4,4-difluorobutyric acid, which is reacted with pyrazole under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring and the difluorobutanoic acid chain makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,4-difluoro-3-pyrazol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)5(4-6(12)13)11-3-1-2-10-11/h1-3,5,7H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQIFUSKXQAHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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